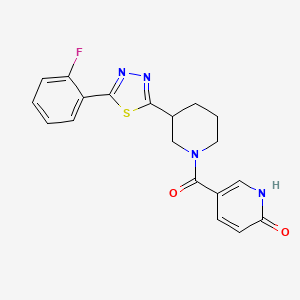
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide, also known as BPP-2, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. BPP-2 belongs to the family of enaminones, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and viral replication. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase IIα and β. This compound has also been shown to inhibit the replication of herpes simplex virus type 1 and 2 by blocking the viral DNA polymerase activity. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
実験室実験の利点と制限
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. It has also been shown to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in cell culture media. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide. One potential direction is to further investigate its anticancer activity in vivo and its potential as a chemotherapeutic agent. Another potential direction is to study its anti-inflammatory activity in more detail and its potential as a treatment for inflammatory diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential. Finally, the development of more soluble and stable analogs of this compound could improve its effectiveness for in vivo studies.
合成法
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide can be synthesized through a multistep process involving the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-phenylmethanamine, followed by the reaction of the resulting product with cyanoacetic acid and 4-methoxyaniline. The final product is obtained through a condensation reaction between the intermediate and 2-cyano-N-(4-methoxyphenyl)ethanimidamide. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. This compound has been tested in vitro and in vivo for its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of herpes simplex virus type 1 and 2. This compound has been studied for its anti-inflammatory activity in animal models of inflammation and has shown promising results.
特性
IUPAC Name |
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3/c1-29-22-10-8-21(9-11-22)27-24(28)19(15-26)13-18-14-20(25)7-12-23(18)30-16-17-5-3-2-4-6-17/h2-14H,16H2,1H3,(H,27,28)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWCBQZLHRISOV-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2685123.png)
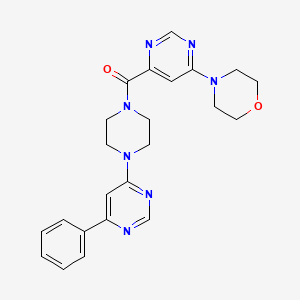

![2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B2685126.png)

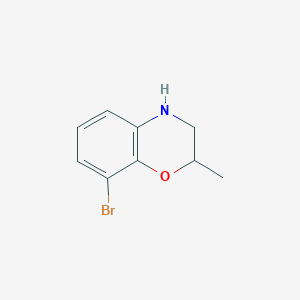
![N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2685132.png)
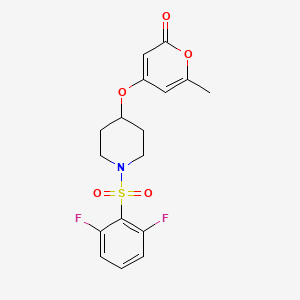
![N-(2,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2685134.png)
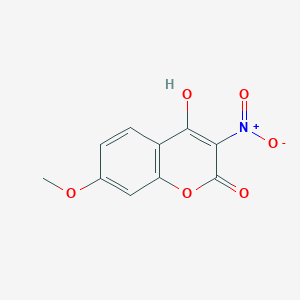
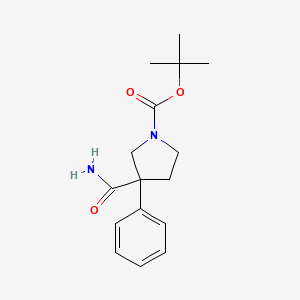
![2-(3-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2685139.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2685142.png)
